Phenyl 3-nitrobenzoate
CAS No.: 1906-43-0
Cat. No.: VC21295449
Molecular Formula: C13H9NO4
Molecular Weight: 243.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1906-43-0 |
---|---|
Molecular Formula | C13H9NO4 |
Molecular Weight | 243.21 g/mol |
IUPAC Name | phenyl 3-nitrobenzoate |
Standard InChI | InChI=1S/C13H9NO4/c15-13(18-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(16)17/h1-9H |
Standard InChI Key | RJWPNHVUFZWZIT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
Phenyl 3-nitrobenzoate is an aromatic ester formed from 3-nitrobenzoic acid and phenol. Its systematic chemical name is "Benzoic acid, 3-nitro-, phenyl ester," with the CAS registry number 1906-43-0. This compound belongs to the broader family of nitroaromatic compounds and demonstrates characteristic properties associated with both nitro-substituted compounds and esters .
The compound possesses a molecular formula of C₁₃H₉NO₄ with a calculated molecular weight of 243.215 g/mol . Its structure consists of a phenyl group connected to a 3-nitrobenzoate moiety through an ester linkage. The nitro group is positioned at the meta position of the benzoate ring, which contributes significantly to the compound's chemical behavior and reactivity .
Structural Features and Identifiers
Phenyl 3-nitrobenzoate possesses several standard chemical identifiers that facilitate its recognition in chemical databases and literature:
Identifier Type | Value |
---|---|
CAS Number | 1906-43-0 |
Molecular Formula | C₁₃H₉NO₄ |
IUPAC Name | Phenyl 3-nitrobenzoate |
InChI | InChI=1S/C13H9NO4/c15-13(18-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(16)17/h1-9H |
InChIKey | RJWPNHVUFZWZIT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N+[O-] |
The compound also possesses several synonyms in the chemical literature, including "phenyl m-nitrobenzoate," "3-nitro-benzoic acid phenyl ester," and "m-Nitrobenzoesaeurephenylester" .
Physical and Chemical Properties
Phenyl 3-nitrobenzoate demonstrates physical and chemical properties characteristic of aromatic esters with nitro substituents. These properties influence its behavior in chemical reactions, solubility in various solvents, and potential applications.
Computed Physicochemical Properties
The following table summarizes key physicochemical properties of phenyl 3-nitrobenzoate:
The compound's XLogP3 value of 3.4 indicates a relatively high lipophilicity, suggesting limited water solubility but good solubility in organic solvents . The absence of hydrogen bond donors (0) and presence of multiple hydrogen bond acceptors (4) influence its intermolecular interactions and solubility characteristics. These properties are particularly relevant when considering the compound's potential biological applications, as they affect how it might interact with biological systems .
Spectroscopic and Analytical Properties
While specific spectroscopic data for phenyl 3-nitrobenzoate is limited in the provided search results, the compound possesses characteristic spectroscopic features that can be predicted based on its structure. As an aromatic ester containing a nitro group, it would exhibit distinctive infrared absorption bands for the ester carbonyl group (typically around 1720-1740 cm⁻¹) and the nitro group (asymmetric stretching around 1530 cm⁻¹ and symmetric stretching around 1350 cm⁻¹) .
Crystal Structure and Solid-State Properties
Phenyl 3-nitrobenzoate has been crystallographically characterized, with its structure deposited in crystallographic databases. The compound crystallizes in the monoclinic space group P 1 21/c 1 (space group number 14), with four molecules in the unit cell (Z=4) .
Crystallographic Parameters
The crystal structure of phenyl 3-nitrobenzoate exhibits the following unit cell parameters:
Parameter | Value |
---|---|
Space Group | P 1 21/c 1 |
Hall Space Group Symbol | -P 2ybc |
Space Group Number | 14 |
a | 11.779 Å |
b | 8.8723 Å |
c | 11.827 Å |
α | 90.00° |
β | 109.890° |
γ | 90.00° |
Z | 4 |
Z' | 1 |
Residual Factor | 0.1054 |
This crystallographic information was obtained from a study by Sharma, Poonam; Rohilla, Sandeep; and Jain, Nidhi, published in The Journal of Organic Chemistry in 2017, which focused on "Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source" .
Applications and Biological Activities
Antibacterial Properties of Related Compounds
While phenyl 3-nitrobenzoate itself has limited information about its biological activities in the provided search results, structurally related compounds have demonstrated significant antibacterial properties. Specifically, derivatives such as 2-(2-methoxy-2-oxoethyl)phenyl 3-nitrobenzoate (C10) and 2-(2-ethoxy-2-oxoethyl)phenyl 3-nitrobenzoate (C23) have shown powerful antibacterial activities against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 0.78 μg/mL . This level of activity was superior to common antibiotics like penicillin G and kanamycin B used as positive controls in the study.
Structure-Activity Relationship Studies
The potent antibacterial activity of these phenyl 3-nitrobenzoate derivatives suggests that the core structure serves as an important scaffold for the development of antibacterial agents. The study by researchers reporting these findings examined twenty-six depsides (compounds containing an ester linkage between two hydroxyl-containing aromatic acids) and established structure-activity relationships based on the biological results .
The compounds were tested against both Gram-positive bacterial strains (including Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 6538, and Streptococcus faecalis ATCC 9790) and Gram-negative bacterial strains (including Escherichia coli ATCC 35218, Pseudomonas aeruginosa ATCC 13525, and Enterobacter cloacae ATCC 13047) . The remarkable activity of certain derivatives against both Gram-positive and Gram-negative bacteria suggests broad-spectrum potential for compounds based on this structural framework.
Chemical Reactivity and Transformations
The chemical reactivity of phenyl 3-nitrobenzoate is largely determined by its functional groups. The compound contains an ester group and a nitro group, both of which can participate in various chemical transformations:
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The ester linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of 3-nitrobenzoic acid and phenol
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The nitro group can be reduced to an amino group using various reducing agents
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The aromatic rings can participate in electrophilic substitution reactions, although the presence of the nitro group (deactivating and meta-directing) and the ester group (deactivating and ortho/para-directing) would influence the regioselectivity of such reactions
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